Cas no 149199-48-4 (Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-)

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- structure
149199-48-4 structure
Nome del prodotto:Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
Numero CAS:149199-48-4
MF:C30H44O7
MW:516.666170120239
CID:145247
PubChem ID:127671

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hex...
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,
    • Galphimine B
    • Methyl (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate
    • Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carb
    • Chryseno(2,1-c)oxepin-13b(3H)-carboxylic acid, 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-, methyl ester, (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
    • Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
    • DTXSID30933574
    • CHEMBL523722
    • AKOS040751887
    • D:A-Friedo-A-homo-23,24,30-trinor-4-oxaoleana-1,20-dien-27-oic acid, 7,18-dihydroxy-5-(1-hydroxyethyl)-3-oxo-, methyl ester, (5alpha(R),7alpha)-
    • Methyl 7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydrochryseno[2,1-c]oxepine-13b(3H)-carboxylate
    • methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate
    • 149199-48-4
    • Galphimine_B
    • (-)-Galphimine B
    • Inchi: InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1
    • Chiave InChI: MYRCCYOWAVWIKR-NHBPQBDCSA-N
    • Sorrisi: O=C1OC[C@@]2([C@H](O)C)[C@H]([C@@]3(CC[C@]4([C@@]5(CC(C)=CC[C@@]5(CC[C@]4(C)[C@H]3[C@@H](C2)O)C)O)C(OC)=O)C)C=C1

Proprietà calcolate

  • Massa esatta: 516.30870374g/mol
  • Massa monoisotopica: 516.30870374g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 3
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 113Ų

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Letteratura correlata

Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司